3-(4-Hydroxyphenyl)piperazine-2,5-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)piperazine-2,5-dione typically involves the cyclization of amino acid derivatives. One common method is the cyclization of L-tyrosylglycine under specific conditions to form the desired cyclic peptide. The reaction conditions often include the use of protecting groups to ensure selective cyclization and the use of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase synthesis techniques to produce the compound in high yields and purity. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydroxyphenyl group to a phenyl group.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted piperazine-2,5-dione derivatives.
Scientific Research Applications
3-(4-Hydroxyphenyl)piperazine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases such as cancer.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The hydroxyphenyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclo(Gly-L-DOPA): Another cyclic peptide with similar structural features but different biological activities.
Cyclo(L-tyrosyl-L-phenylalanine): A related compound with a phenylalanine residue instead of glycine.
Cyclo(L-tyrosyl-L-serine): A cyclic peptide with a serine residue, exhibiting different chemical properties.
Uniqueness
3-(4-Hydroxyphenyl)piperazine-2,5-dione is unique due to its specific combination of a hydroxyphenyl group and a piperazine ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(4-hydroxyphenyl)piperazine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-7-3-1-6(2-4-7)9-10(15)11-5-8(14)12-9/h1-4,9,13H,5H2,(H,11,15)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGVZSDXRZQDAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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